molecular formula C12H10FNO B7985706 (3-(3-Fluoropyridin-2-yl)phenyl)methanol

(3-(3-Fluoropyridin-2-yl)phenyl)methanol

Cat. No.: B7985706
M. Wt: 203.21 g/mol
InChI Key: TZBUJVKIPOTRJI-UHFFFAOYSA-N
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Description

(3-(3-Fluoropyridin-2-yl)phenyl)methanol: is an organic compound that belongs to the class of aromatic alcohols It features a methanol group attached to a phenyl ring, which is further substituted with a fluoropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Fluoropyridin-2-yl)phenyl)methanol typically involves the reaction of a fluoropyridine derivative with a phenylmethanol precursor. One common method includes the nucleophilic substitution reaction where the fluoropyridine is treated with a phenylmethanol under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-(3-Fluoropyridin-2-yl)phenyl)methanol is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the study of reaction mechanisms .

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe in biochemical assays .

Medicine: The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism by which (3-(3-Fluoropyridin-2-yl)phenyl)methanol exerts its effects is largely dependent on its interaction with molecular targets. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to various targets. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Properties

IUPAC Name

[3-(3-fluoropyridin-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-5-2-6-14-12(11)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBUJVKIPOTRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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